molecular formula C21H24N2O4 B3818201 2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3818201
M. Wt: 368.4 g/mol
InChI Key: XILYZOZQHOFTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for use in a variety of research fields. In 5]decan-6-one.

Mechanism of Action

The mechanism of action of 2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is complex and not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a variety of biological effects, including the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one are diverse and have been studied extensively. The compound has been shown to have anti-inflammatory effects, as well as anti-cancer and anti-viral properties. Additionally, the compound has been studied for its effects on the immune system and for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique structure and properties, as well as its potential for use in a variety of research fields. However, there are also limitations to using this compound in lab experiments, including the complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are many potential future directions for research involving 2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. Some possible areas of research include the development of new drugs based on the compound, the exploration of its potential as a diagnostic tool, and the study of its effects on the immune system and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and to explore its potential for use in a variety of research fields.

Scientific Research Applications

2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential applications in scientific research. The compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, the compound has been studied for its potential use in drug discovery and development, as well as in the development of new diagnostic tools.

properties

IUPAC Name

2-(furan-3-carbonyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-5-2-4-16(12-18)13-22-9-3-7-21(20(22)25)8-10-23(15-21)19(24)17-6-11-27-14-17/h2,4-6,11-12,14H,3,7-10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILYZOZQHOFTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-carbonyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
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2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
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2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

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